1-propyl-1H-indole 1-propyl-1H-indole
Brand Name: Vulcanchem
CAS No.: 16885-94-2
VCID: VC7951943
InChI: InChI=1S/C11H13N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h3-7,9H,2,8H2,1H3
SMILES: CCCN1C=CC2=CC=CC=C21
Molecular Formula: C11H13N
Molecular Weight: 159.23 g/mol

1-propyl-1H-indole

CAS No.: 16885-94-2

Cat. No.: VC7951943

Molecular Formula: C11H13N

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

1-propyl-1H-indole - 16885-94-2

Specification

CAS No. 16885-94-2
Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
IUPAC Name 1-propylindole
Standard InChI InChI=1S/C11H13N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h3-7,9H,2,8H2,1H3
Standard InChI Key LAAHPFCQVWTSIK-UHFFFAOYSA-N
SMILES CCCN1C=CC2=CC=CC=C21
Canonical SMILES CCCN1C=CC2=CC=CC=C21

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Propyl-1H-indole belongs to the class of N-alkylindoles, distinguished by an indole core substituted with an alkyl chain at the nitrogen atom. The indole skeleton consists of a bicyclic structure featuring a six-membered benzene ring fused to a five-membered pyrrole ring. The propyl group (CH2CH2CH3-\text{CH}_2\text{CH}_2\text{CH}_3) attached to the nitrogen atom introduces steric and electronic modifications that influence reactivity and intermolecular interactions .

The planar geometry of the indole system is slightly perturbed by the propyl substituent, as evidenced by crystallographic studies of related compounds. For instance, in 1-propyl-1H-indole-2,3-dione, the indole-2,3-dione unit remains planar (root-mean-square deviation: 0.0387 Å), while the propyl group forms a dihedral angle of 72.19° with the indole plane . This structural distortion may impact packing in the solid state and solubility in organic solvents.

Physicochemical Properties

Key physical properties of 1-propyl-1H-indole include:

PropertyValueSource
Boiling Point269.8°C at 760 mmHg
Density0.98 g/cm³
Flash Point117°C
Vapor Pressure0.0117 mmHg at 25°C
LogP (Octanol-Water)3.05

The compound’s relatively high logP value indicates significant lipophilicity, suggesting favorable membrane permeability for pharmacological applications . Its UV/Vis spectrum, documented in the NIST Chemistry WebBook, exhibits absorption maxima characteristic of conjugated indole systems, with peaks attributable to π→π* transitions in the aromatic framework .

Synthesis and Characterization

Alkylation of Indole

The most common route to 1-propyl-1H-indole involves N-alkylation of indole or its derivatives. A representative procedure involves reacting indole-3-carbaldehyde with n-propyl chloride in the presence of potassium carbonate and tetra-n-butylammonium bromide as a phase-transfer catalyst . This method yields the N-propylated intermediate, which can be further functionalized.

Key synthetic steps include:

  • Base-mediated deprotonation of indole’s NH group.

  • Nucleophilic substitution with n-propyl halides.

  • Purification via recrystallization or column chromatography.

Yields vary depending on reaction conditions, with reported efficiencies ranging from 28% to 95% . For example, Shim et al. achieved a 73% yield using optimized alkylation conditions .

Spectroscopic Characterization

1H NMR spectra of 1-propyl-1H-indole derivatives reveal distinct signals:

  • Propyl protons: Triplet at 0.86 ppm (CH₃), quintet at 1.81 ppm (CH₂), and triplet at 4.16 ppm (N–CH₂) .

  • Indole protons: C2-H as a singlet (7.51–7.76 ppm), with C4 and C7 hydrogens appearing as doublets at 7.46 ppm and 8.30 ppm, respectively .

IR spectra confirm the presence of N–H (3344 cm⁻¹) and C=N (1597 cm⁻¹) bonds in hydrazone derivatives . Mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 160.1 ([M+H]⁺) .

Analytical and Spectroscopic Data

Chromatographic Behavior

Thin-layer chromatography (TLC) remains a staple for monitoring synthetic progress, with Rf values dependent on mobile phase composition. High-performance liquid chromatography (HPLC) methods using C18 columns and acetonitrile/water gradients enable quantitative analysis .

Spectral Libraries

The NIST WebBook provides a comprehensive UV/Vis spectrum for 1-propyl-1H-indole, featuring λmax at 275 nm and 285 nm . These absorptions align with electronic transitions in the indole chromophore and are critical for photophysical applications.

Applications and Future Directions

Medicinal Chemistry

The compound’s scaffold serves as a building block for:

  • Kinase inhibitors: Modulating protein-protein interactions in cancer pathways.

  • Antimicrobial agents: Targeting bacterial efflux pumps.

Materials Science

Functionalized 1-propyl-1H-indoles may contribute to:

  • Organic semiconductors: Leveraging extended π-conjugation.

  • Fluorescent probes: Utilizing tunable emission properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator